Home > Products > Screening Compounds P35431 > 4-N-Glycyllysinomicin
4-N-Glycyllysinomicin - 84373-74-0

4-N-Glycyllysinomicin

Catalog Number: EVT-1542577
CAS Number: 84373-74-0
Molecular Formula: C32H63N7O17
Molecular Weight: 817.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-N-Glycyllysinomicin is a derivative of lysinomicin, which is an antibiotic known for its activity against a range of Gram-positive bacteria. This compound features a glycine moiety attached to the nitrogen atom at the 4-position of the lysinomicin structure, enhancing its pharmacological properties. Lysinomicin itself is derived from the actinomycete Micromonospora, and the introduction of the glycine group aims to improve the compound's efficacy and reduce potential side effects.

Source

The primary source of 4-N-glycyllysinomicin is through synthetic modifications of lysinomicin. The synthesis involves chemical reactions that introduce the glycine group to the existing structure of lysinomicin, which has been extensively studied for its antimicrobial properties. Research indicates that various derivatives, including 4-N-glycyllysinomicin, can be synthesized from lysinomicin through acylation processes .

Classification

4-N-Glycyllysinomicin belongs to the class of antibiotics known as aminoglycosides. It exhibits characteristics typical of this class, such as bactericidal activity and a mechanism that interferes with bacterial protein synthesis. The compound is classified under the larger category of natural products derived from microbial sources.

Synthesis Analysis

Methods

The synthesis of 4-N-glycyllysinomicin typically involves a multi-step process that includes:

  1. Acylation: The initial step involves acylating lysinomicin with glycine or its derivatives. This step is crucial as it determines the attachment point and orientation of the glycine moiety.
  2. Purification: Following acylation, the product mixture is purified using techniques such as high-performance liquid chromatography to isolate 4-N-glycyllysinomicin from unreacted starting materials and by-products.

Technical Details

The acylation reaction can be performed under controlled conditions to optimize yield and minimize side reactions. Reaction parameters such as temperature, solvent choice, and reaction time are critical for achieving a high-purity product. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 4-N-glycyllysinomicin consists of a core lysinomicin framework with a glycine unit attached at the 4-position. The structural formula can be represented as follows:

C18H32N4O5\text{C}_{18}\text{H}_{32}\text{N}_{4}\text{O}_{5}

This indicates that the compound contains 18 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms.

Data

The molecular weight of 4-N-glycyllysinomicin is approximately 396.48 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in both the lysinomicin backbone and the glycine moiety.

Chemical Reactions Analysis

Reactions

4-N-Glycyllysinomicin can participate in various chemical reactions typical for amides and amino acids, such as:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to lysinomicin and glycine.
  2. Transamidation: It can react with other amines to form new amide bonds, potentially leading to novel derivatives with altered biological activity.

Technical Details

These reactions are often monitored using chromatographic techniques to assess conversion rates and product formation. The stability of 4-N-glycyllysinomicin under different pH conditions is also an area of interest, particularly in understanding its shelf-life and storage requirements .

Mechanism of Action

Process

The mechanism by which 4-N-glycyllysinomicin exerts its antibacterial effects involves inhibition of bacterial protein synthesis. Specifically, it binds to the ribosomal subunit, disrupting the translation process necessary for bacterial growth and replication.

Data

Studies have shown that compounds like 4-N-glycyllysinomicin demonstrate significant activity against resistant strains of bacteria, suggesting that modifications to the lysinomicin structure enhance binding affinity or alter interaction dynamics with ribosomal RNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160°C.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.

Relevant data regarding solubility and stability are crucial for formulating this compound into effective pharmaceutical preparations.

Applications

Scientific Uses

4-N-Glycyllysinomicin is primarily studied for its potential applications in treating infections caused by Gram-positive bacteria, particularly those resistant to conventional antibiotics. Its unique structural modifications may lead to enhanced efficacy against multidrug-resistant strains.

Furthermore, ongoing research explores its use in combination therapies where it may synergize with other antibiotics to improve therapeutic outcomes. Studies also investigate its role in understanding resistance mechanisms in bacterial pathogens .

Introduction to 4-N-Glycyllysinomicin

4-N-Glycyllysinomicin represents a strategically engineered derivative within the aminoglycoside antibiotic class, specifically designed to overcome prevalent bacterial resistance mechanisms. This semi-synthetic compound is generated through the covalent attachment of a glycine moiety to the 4-amino group of the parent antibiotic lysinomicin (or structurally related compounds like sannamycin C). Its development epitomizes rational drug design aimed at restoring clinical efficacy against multidrug-resistant Gram-positive and Gram-negative pathogens, particularly those expressing aminoglycoside-modifying enzymes (AMEs) [1] [4].

Historical Context of Lysinomicin Derivatives in Antibiotic Research

The discovery of lysinomicin and its structural relatives stems from systematic screening programs targeting actinomycetes—soil-dwelling bacteria historically prolific in antibiotic production. Early aminoglycosides like streptomycin (1944) and neomycin (1949) revolutionized infectious disease treatment but faced rapid resistance emergence [8]. Subsequent derivatives, including kanamycin (1957) and gentamicin (1963), expanded the spectrum but encountered similar limitations due to enzymatic inactivation [4].

Lysinomicin derivatives emerged as part of the "second wave" of aminoglycoside research in the late 20th century, focusing on compounds with novel sugar arrangements or ring substitutions to evade common resistance enzymes. Sannamycins A, B, and C, isolated from Streptomyces sannanensis KC-7038, exemplified this trend. Sannamycin C, characterized by 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine, demonstrated intrinsic activity against resistant strains but remained susceptible to specific AMEs [1]. Researchers recognized that modifying key positions like the 4′-N position could sterically hinder enzyme access or alter substrate recognition. This insight laid the groundwork for synthesizing glycyl-modified derivatives like 4-N-Glycyllysinomicin, designed explicitly to resist enzymatic inactivation [1] [4].

Table 1: Key Aminoglycoside Derivatives and Their Origins

CompoundYear Introduced/DiscoveredSource OrganismNotable Feature
Streptomycin1944Streptomyces griseusFirst aminoglycoside against TB
Neomycin1949Streptomyces fradiaeBroad spectrum, topical use
Sannamycin C~1980Streptomyces sannanensisPrecursor for glycyl modification
4-N-GlycyllysinomicinSemi-synthetic derivativeDerived from lysinomicin/sannamycinEnhanced evasion of AMEs

Emergence of Glycyl-Modified Aminoglycosides as a Pharmacological Strategy

Glycyl modification at the 4′-N position represents a deliberate chemoenzymatic strategy to counteract AME-mediated resistance. Aminoglycoside-modifying enzymes—primarily acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT)—catalyze the addition of chemical groups to specific antibiotic functional groups (-NH₂ or -OH), reducing drug binding affinity to the bacterial ribosomal target [4] [6]. The 4′-N position is a known target for AAC(4′) enzymes.

Introducing a glycyl moiety (NH-CH₂-COOH) at this site confers two critical advantages:

  • Steric Hindrance: The glycine side chain physically blocks access of AAC(4′) enzymes to the 4′-N atom, preventing acetylation and inactivation [1].
  • Charge Modulation: The carboxyl group of glycine may subtly alter the electrostatic interactions near the antibiotic’s binding site, potentially enhancing ribosomal affinity or impeding efflux pump recognition [4] [7].

Empirical evidence supporting this approach came from studies on sannamycin C’s 4-N-glycyl derivative. This modified compound exhibited significantly enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to the unmodified parent compound and other classical aminoglycosides [1]. This confirmed that glycyl modification could restore activity against isolates harboring specific AMEs.

Table 2: Impact of Glycyl Modification on Antibiotic Activity

PropertyLysinomicin/Parent Compound4-N-Glycyllysinomicin
Susceptibility to AAC(4′)HighMarkedly Reduced
Spectrum vs. Resistant StrainsLimitedExpanded (Gram+ & Gram-)
MechanismProne to enzymatic inactivationEvades acetylation

Role of 4-N-Glycyllysinomicin in Addressing Antimicrobial Resistance

4-N-Glycyllysinomicin functions as a critical tool against the AMR crisis through three primary mechanisms:

  • Direct Evasion of Resistance Enzymes: As outlined, its primary role is bypassing inactivation by AAC(4′), a prevalent resistance mechanism in pathogens like Enterococcus spp., Staphylococcus aureus, and Klebsiella pneumoniae. This directly counteracts a major resistance pathway [1] [6].

  • Synergistic Potential: Like other aminoglycosides, 4-N-Glycyllysinomicin demonstrates synergy with cell-wall active antibiotics (e.g., β-lactams, glycopeptides). This synergy arises from enhanced aminoglycoside uptake following cell wall disruption. Its retained activity against strains resistant to partner drugs makes it valuable in combination regimens for severe infections like endocarditis or bacteremia caused by multidrug-resistant (MDR) pathogens [4].

  • Activity Against "Idle" Resistant Strains: Crucially, this derivative shows efficacy against bacterial strains exhibiting resistance to earlier-generation aminoglycosides. This includes isolates resistant to gentamicin, tobramycin, or amikacin, particularly those where resistance is mediated by AMEs targeting positions other than the 4′-N or where the glycyl group confers an advantage [1] [4]. Its role is particularly vital against MDR Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE), where treatment options are severely limited. Surveillance data indicates that while resistance to legacy aminoglycosides like gentamicin can exceed 10-20% in key Gram-negative pathogens, compounds like amikacin (and potentially optimized derivatives like 4-N-Glycyllysinomicin) often retain higher susceptibility rates (~90% for E. coli, ~85% for P. aeruginosa) [4].

Table 3: Resistance Mechanisms Targeted by 4-N-Glycyllysinomicin

Resistance MechanismTypical PathogensImpact of 4-N-Glycyllysinomicin
AAC(4′) AcetylationEnterococcus spp., S. aureus, some Gram-Directly evaded by glycyl modification
Efflux PumpsP. aeruginosa, A. baumanniiPotential reduction due to altered charge/recognition
Altered Ribosomal TargetRare in aminoglycosidesTypically retains activity (same target site)
Impermeability (OM)Gram-negative bacteriaActive electron transport still required; inherent limitation

Future development focuses on integrating 4-N-Glycyllysinomicin-like agents into stewardship frameworks alongside novel diagnostic tools for rapid AME detection. Furthermore, its chemical template inspires the design of next-generation aminoglycosides modified at multiple sites (e.g., 4,6-disubstituted 2-deoxystreptamine core with dual glycine and hydroxy substitutions) to combat increasingly complex resistance profiles [4] [10]. This aligns with the "One Health" approach, recognizing that curbing AMR requires innovative molecules capable of staying ahead of bacterial evolution [6] [9].

Properties

CAS Number

84373-74-0

Product Name

4-N-Glycyllysinomicin

IUPAC Name

acetic acid;3,6-diamino-N-[2-[2-amino-5-[(2-aminoacetyl)-methylamino]-3,6-dihydroxy-4-methoxycyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide

Molecular Formula

C32H63N7O17

Molecular Weight

817.9 g/mol

InChI

InChI=1S/C22H43N7O7.5C2H4O2/c1-29(15(31)10-25)17-19(33)20(16(27)18(32)21(17)34-2)36-22-13(6-5-12(9-24)35-22)28-14(30)8-11(26)4-3-7-23;5*1-2(3)4/h5,11,13,16-22,32-33H,3-4,6-10,23-27H2,1-2H3,(H,28,30);5*1H3,(H,3,4)

InChI Key

CZUSUZINDNFZSF-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CN(C1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O)C(=O)CN

Synonyms

4-N-glycyllysinomicin

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CN(C1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O)C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.